(+/-)-エリオディクチオール

概要

説明

(+/-)-Eriodictyol is a flavonoid belonging to the flavanones subclass. It is abundantly present in various medicinal plants, citrus fruits, and vegetables . This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties . (+/-)-Eriodictyol is also recognized for its ability to modulate several cellular and molecular pathways .

科学的研究の応用

(+/-)-Eriodictyol has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant and anti-inflammatory properties . In biology, eriodictyol is investigated for its neuroprotective and cardioprotective effects . In medicine, it is explored for its potential to treat various diseases, including cancer, diabetes, and obesity . Additionally, eriodictyol has applications in the food and nutraceutical industries due to its health benefits .

作用機序

Eriodictyol, a flavonoid in the flavanones subclass, is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables . It has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways .

Target of Action

Eriodictyol has been associated with its ability to modulate a number of cell-signaling cascades . It has been shown to interact with pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

Eriodictyol’s interaction with its targets results in a variety of changes. For instance, it has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway . It also modulates pro-inflammatory cytokines and enhances FOXO1 .

Biochemical Pathways

Eriodictyol affects various cellular and molecular pathways. It has been shown to protect retinal ganglion cells (RGCs) from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . It also inhibits the PI3K/AKT pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The pharmacokinetic parameters of eriodictyol are important to understand its function in the prevention and treatment of diseases . .

Result of Action

Eriodictyol has numerous therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported to maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .

Action Environment

The action, efficacy, and stability of eriodictyol can be influenced by various environmental factors. For instance, the solubility of eriodictyol can affect its bioavailability and thus its pharmacological effects . .

生化学分析

Biochemical Properties

Eriodictyol has been predicted to clarify the mode of action in various cellular and molecular pathways . It has been reported that Eriodictyol can maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .

Cellular Effects

Eriodictyol has been shown to have considerable medicinal properties, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported that Eriodictyol can modulate pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β expression .

Molecular Mechanism

The molecular mechanisms of Eriodictyol to prevent or reduce certain conditions are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis . For instance, Eriodictyol has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway .

Temporal Effects in Laboratory Settings

While specific temporal effects of Eriodictyol in laboratory settings are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Dosage Effects in Animal Models

While specific dosage effects of Eriodictyol in animal models are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Metabolic Pathways

In plants, the Eriodictyol biosynthetic pathway starts from L-tyrosine. Under the action of tyrosine ammonia-lyase (TAL) and 4-coumarate-CoA ligase (4CL), L-tyrosine is converted to coumaroyl-CoA, which then forms naringenin chalcone by chelating malonyl-CoA at a 1:3 molar ratio .

Transport and Distribution

While specific transport and distribution of Eriodictyol within cells and tissues are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Subcellular Localization

While specific subcellular localization of Eriodictyol is not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

準備方法

Synthetic Routes and Reaction Conditions: (+/-)-Eriodictyol can be synthesized through various methods. One common approach involves the use of engineered microorganisms. For instance, Corynebacterium glutamicum has been employed to produce eriodictyol directly from tyrosine . This process involves optimizing the biosynthetic module of naringenin, an upstream intermediate for eriodictyol production, and introducing genes from Escherichia coli to synthesize eriodictyol from naringenin .

Another method involves the use of Escherichia coli engineered co-culture systems. In this approach, two E. coli strains are engineered to function as constitutive components of a biological system. The first strain synthesizes p-coumaric acid from D-glucose, while the second strain synthesizes eriodictyol from p-coumaric acid .

Industrial Production Methods: Industrial production of eriodictyol typically involves extraction from plants or chemical synthesis. Microbial production using engineered microorganisms is becoming an attractive alternative due to its various advantages, such as independence from seasonal variations, purity of end products, and rapid production .

化学反応の分析

Types of Reactions: (+/-)-Eriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of eriodictyol include tyrosine, p-coumaric acid, and naringenin . The conditions for these reactions often involve the use of engineered microorganisms and specific enzymes to facilitate the conversion of precursors to eriodictyol .

Major Products Formed: The major products formed from the reactions involving eriodictyol include various hydroxylated derivatives and other flavonoid compounds . These products are crucial for the compound’s biological activities and therapeutic effects .

類似化合物との比較

(+/-)-Eriodictyol is similar to other flavonoids, such as naringenin, hesperetin, and homoeriodictyol . it is unique due to its specific hydroxylation pattern and its ability to modulate various cellular pathways . This uniqueness makes eriodictyol a valuable compound for therapeutic applications and scientific research .

生物活性

Eriodictyol, a flavonoid belonging to the flavanone subclass, is predominantly found in citrus fruits and various medicinal plants. Its biological activities have garnered significant attention due to its potential therapeutic effects across multiple health conditions. This article explores the pharmacological roles of eriodictyol, focusing on its antioxidant, anti-inflammatory, neuroprotective, and other health-promoting properties.

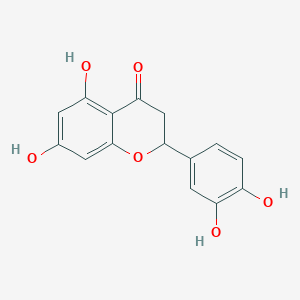

Chemical Structure and Properties

Eriodictyol (C15H14O5) has a molecular weight of 270.27 g/mol. Its structure features a flavanone backbone, which is crucial for its biological activity. The compound exists in both (+) and (−) forms, contributing to its diverse effects.

The biological activity of eriodictyol is mediated through various cellular signaling pathways:

- Nrf2/HO-1 Pathway : Eriodictyol activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which enhances antioxidant defenses by inducing heme oxygenase-1 (HO-1). This mechanism is vital for protecting cells against oxidative stress and inflammation .

- Inflammatory Response Modulation : Eriodictyol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has been shown to reduce inflammation in models of acute lung injury and other inflammatory conditions .

- Neuroprotection : Research indicates that eriodictyol can protect neurons from apoptosis induced by oxidative stress. It has demonstrated efficacy in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and tau phosphorylation, which are critical factors in neurodegeneration .

1. Antioxidant Activity

Eriodictyol's antioxidant properties are well-documented. It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase. Studies have shown that eriodictyol can mitigate oxidative damage in various cell types, including retinal ganglion cells exposed to high glucose levels .

2. Anti-inflammatory Effects

Eriodictyol reduces inflammation through several mechanisms:

- Inhibition of the NLRP3 inflammasome pathway.

- Decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha.

These effects contribute to its potential use in treating conditions like arthritis and cardiovascular diseases .

3. Neuroprotective Effects

Eriodictyol has shown promise in neuroprotection:

- Alzheimer's Disease Models : It improved cognitive deficits in APP/PS1 transgenic mice by reducing amyloid plaque formation and tau hyperphosphorylation.

- Mechanisms : The compound inhibits ferroptosis—a form of regulated cell death linked to neurodegeneration—through activation of the Nrf2 pathway .

4. Cardioprotective Properties

In animal studies, eriodictyol has been shown to protect against myocardial infarction by reducing lipid peroxidation and enhancing cardiac function post-injury. It regulates lipid metabolism by decreasing fatty acid synthase activity while promoting β-oxidation pathways .

5. Anti-diabetic Effects

Eriodictyol exhibits hypoglycemic effects by improving insulin sensitivity and modulating glucose metabolism in diabetic models. It has been reported to lower blood sugar levels effectively in high-fat diet-induced diabetic rats .

Case Studies

Several studies have highlighted the therapeutic potential of eriodictyol:

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862178 | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige solid; Bland aroma | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4049-38-1 | |

| Record name | Eriodictyol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Eriodictyol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eriodictyol in exerting its anticancer effects?

A1: Eriodictyol has been shown to exhibit anticancer activity against various cancer cell lines, including gastric cancer [], glioma [], and lung cancer []. One of its primary mechanisms involves the inhibition of the PI3K/AKT signaling pathway [, , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By suppressing this pathway, eriodictyol induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Q2: How does eriodictyol interact with the PI3K/AKT pathway?

A2: While the precise binding site of eriodictyol on PI3K/AKT remains to be fully elucidated, studies suggest that it directly interacts with components of this pathway, leading to the inhibition of downstream signaling. Molecular docking simulations have demonstrated favorable binding energies for eriodictyol with PI3K and AKT [], supporting the notion of a direct interaction.

Q3: Beyond PI3K/AKT, what other signaling pathways are modulated by eriodictyol?

A3: Eriodictyol's influence extends to other crucial signaling pathways. It has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress [, , , ]. Additionally, eriodictyol downregulates the NF-κB pathway, a key regulator of inflammation [, , ]. These findings highlight eriodictyol’s multi-targeted approach to combating various pathological conditions.

Q4: Eriodictyol has shown potential in preclinical models of Alzheimer’s disease. What mechanisms contribute to this neuroprotective effect?

A4: Eriodictyol demonstrates promising neuroprotective properties in experimental models of Alzheimer's disease [, , ]. It can reduce amyloid-β (Aβ) aggregation, a hallmark of the disease, and alleviate tau hyperphosphorylation, another pathological feature linked to neuronal dysfunction. Furthermore, eriodictyol has been shown to inhibit ferroptosis, a form of regulated cell death implicated in neurodegeneration, by activating the Nrf2/HO-1 signaling pathway in a vitamin D receptor (VDR)-dependent manner [].

Q5: How does eriodictyol influence oxidative stress, and what are the implications for its therapeutic potential?

A5: Eriodictyol exhibits potent antioxidant activity through multiple mechanisms. It acts as a scavenger of reactive oxygen species (ROS) [], directly neutralizing these harmful molecules. Moreover, eriodictyol enhances the activity and expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. This multi-faceted antioxidant capacity contributes to its protective effects in various disease models characterized by oxidative damage, such as acute lung injury [], diabetic nephropathy [], and neurodegenerative diseases [, ].

Q6: What is the molecular formula and weight of eriodictyol?

A6: The molecular formula of eriodictyol is C15H12O6, and its molecular weight is 288.25 g/mol.

Q7: Are there any studies investigating the relationship between the structure of eriodictyol and its biological activity?

A7: Yes, studies have shown that the number of hydroxyl groups on the B-ring of flavonoids, including eriodictyol, significantly affects their antioxidant activity and interaction with the C1B domain of PKCδ []. Eriodictyol, with two hydroxyl groups on its B-ring, exhibits higher antioxidant activity than pinocembrin and naringenin, which have one and no hydroxyl group on their B-ring, respectively.

Q8: What is known about the pharmacokinetics of eriodictyol?

A8: Eriodictyol, when administered orally, is absorbed and metabolized, primarily into glucuronide conjugates. The solubility and vehicle used for administration significantly influence its pharmacokinetic profile []. Research suggests that eriodictyol's bioavailability might be enhanced by co-administration with UGT1A inhibitors such as glycyrrhetinic acid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。